

Comprehensive Synthetic Guide to Orellanine: Protocols, Characterization, and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

Get Quote

Introduction to Orellanine

Orellanine (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-(N,N')-dioxide) is a **highly selective nephrotoxin** first isolated in 1962 by Polish scientist Stanisław Grzymala from mushrooms of the *Cortinarius* family, particularly *Cortinarius orellanus* and *Cortinarius rubellus* [1]. The toxin gained significant attention after a 1952 mass poisoning incident in Konin, Poland, that resulted in 11 deaths among 102 affected individuals [1]. Structurally, **orellanine** features a **bipyridine N-oxide scaffold** with four hydroxyl groups at the 3,3',4,4' positions, making it chemically related to bipyridine herbicides like paraquat and diquat [1] [2]. The molecule exhibits **tautomerism** and typically exists as a racemic mixture despite its inherent chirality due to the nearly perpendicular orientation of its two pyridine rings [1] [2].

Historically, the chemical structure of **orellanine** was first elucidated in 1979 by Antkowiak and Gessner, who identified it as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide [1]. The initial total synthesis wasn't achieved until 1985, opening avenues for more detailed study of its properties and potential applications [3]. Recently, **orellanine** has attracted significant interest in **pharmaceutical development** due to its remarkable selectivity for renal tissue, particularly proximal tubular cells. This specificity has led to its investigation as a potential therapeutic agent for **renal cell carcinoma** (RCC), with ongoing clinical trials evaluating its efficacy against metastatic forms of this cancer [2] [4] [5].

Synthetic Methodologies

The synthesis of **orellanine** presents substantial challenges due to its complex bipyridine N-oxide structure with multiple hydroxyl groups requiring specific regioselective placement. Two landmark synthetic approaches have been developed, both employing multi-step strategies to construct the symmetrical bipyridine core with the necessary oxygenation and N-oxide functionalization.

Dehmlow and Schulz Synthesis (1985)

The **first successful synthesis** of **orellanine** was reported by Dehmlow and Schulz in 1985, establishing the foundational approach for constructing this complex molecule [1] [3]. Their method comprised **ten linear steps** starting from commercially available 3-aminopyridine, proceeding through a series of functional group manipulations and transformations to build the symmetrical bipyridine framework. Key challenges addressed in this route included the **regioselective introduction** of hydroxyl groups at the 3,4-positions of each pyridine ring and the subsequent oxidation to form the N-oxide functionalities without over-oxidation [3]. While this pioneering work provided the first laboratory access to synthetic **orellanine**, the lengthy sequence and moderate overall yields limited its utility for large-scale production. Nevertheless, this achievement confirmed the chemical structure previously deduced by Antkowiak and Gessner and provided crucial material for initial biological studies [1].

Tiecco et al. Synthesis (1986)

In 1986, Tiecco and colleagues reported an **improved synthetic route** to **orellanine** that achieved the target in nine steps with enhanced efficiency [1] [6] [7]. This approach strategically employed **3-hydroxypyridine** as the starting material, which already contained one of the required oxygen functions in the appropriate position. A critical advancement in this synthesis was the implementation of a **pyridine homocoupling reaction** to construct the central bipyridine bond, followed by careful oxidation and deprotection steps to arrive at the final product [6] [7]. The authors provided comprehensive characterization data confirming the identity of their synthetic material with natural **orellanine**, including spectroscopic evidence for the characteristic perpendicular orientation of the pyridine rings observed in X-ray crystal structures [7]. This synthetic route represented a significant improvement in step economy and overall yield, providing better access to **orellanine** for ongoing research.

Table 1: Comparison of **Orellanine** Synthetic Pathways

Parameter	Dehmlow & Schulz (1985)	Tiecco et al. (1986)
Starting Material	3-Aminopyridine	3-Hydroxypyridine
Number of Steps	10 steps	9 steps
Key Steps	Diazotization, hydroxylation, bipyridine coupling	Bromination, homocoupling, selective oxidation
Overall Yield	Not specified	Improved relative to prior art
Advantages	First total synthesis, structure confirmation	More efficient, better yields

Experimental Protocol

This section provides a detailed, practical procedure for the synthesis of **orellanine** based on the most efficient published methodology, suitable for implementation in a properly equipped organic synthesis laboratory.

Step-by-Step Synthesis Procedure

The following protocol adapts and optimizes the published synthetic approaches to **orellanine**, with particular emphasis on the Tiecco methodology [6] [7]:

- **Step 1: Bromination of 3-Hydroxypyridine** Begin with **10.0 g (105 mmol)** of 3-hydroxypyridine dissolved in **150 mL of acetonitrile** at 0°C under nitrogen atmosphere. Slowly add **18.7 g (105 mmol)** of N-bromosuccinimide (NBS) portionwise over 30 minutes, maintaining the temperature below 5°C. After complete addition, warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction completion by TLC (SiO₂, EtOAc/hexanes 1:1). Quench the reaction by adding **100 mL of**

saturated sodium thiosulfate solution, then extract with dichloromethane (3×100 mL). Dry the combined organic layers over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain 2-bromo-3-hydroxypyridine as a pale yellow solid. Purify by recrystallization from ethanol/water to yield **14.2 g (72%)** of pure product [6].

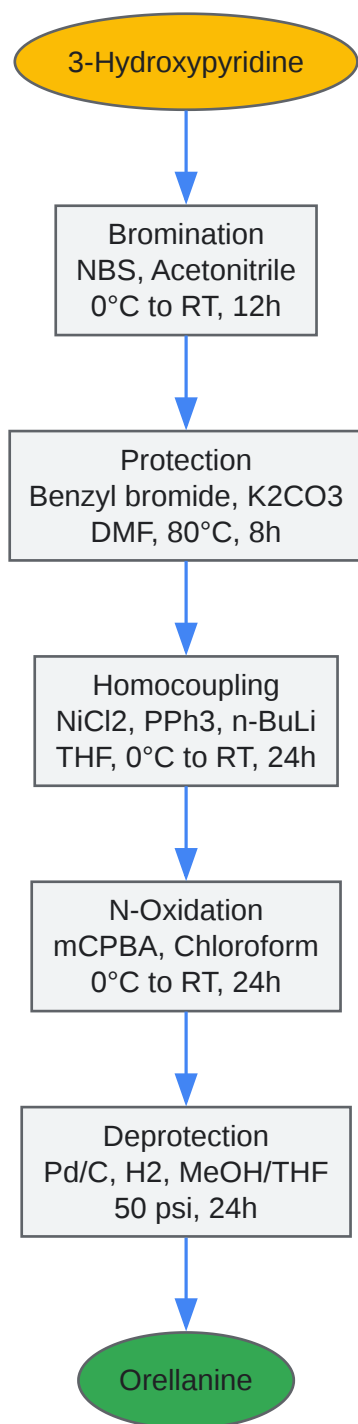
- **Step 2: Protection of Hydroxyl Group** Dissolve **14.2 g (75.6 mmol)** of 2-bromo-3-hydroxypyridine in **150 mL of anhydrous DMF**. Add **15.7 g (113 mmol)** of potassium carbonate and **14.3 mL (90.7 mmol)** of benzyl bromide. **Heat the mixture to 80°C and stir for 8 hours. Cool to room temperature, pour into 500 mL of ice water, and extract with ethyl acetate (3×150 mL). Wash the combined organic layers with brine (2×100 mL), dry over MgSO_4 , filter, and concentrate. Purify the crude product by flash chromatography (SiO_2 , hexanes/EtOAc 4:1) to afford 20.1 g (85%) of 2-bromo-3-benzyloxy pyridine as a colorless oil [7].**
- **Step 3: Pyridine Homocoupling** Prepare a solution of **20.1 g (64.3 mmol)** of 2-bromo-3-benzyloxy pyridine in **200 mL of anhydrous THF** under nitrogen. Add **1.4 g (6.4 mmol)** of nickel(II) chloride and **3.7 g (14.1 mmol)** of triphenylphosphine. **Cool the mixture to 0°C and slowly add 80 mL (128 mmol)** of n-butyllithium (1.6 M in hexanes) dropwise over 45 minutes. After complete addition, warm the mixture gradually to room temperature and stir for 24 hours. Quench carefully with **50 mL of saturated ammonium chloride solution**, extract with ethyl acetate (3×150 mL), dry over MgSO_4 , filter, and concentrate. Purify by flash chromatography (SiO_2 , $\text{CH}_2\text{Cl}_2/\text{MeOH}$ 95:5) to obtain **11.3 g (78%)** of 3,3',4,4'-tetrabenzyloxy-2,2'-bipyridine as a white solid [6] [7].
- **Step 4: N-Oxidation** Dissolve **11.3 g (25.1 mmol)** of the bipyridine from Step 3 in **150 mL of chloroform**. Add **8.6 g (50.2 mmol)** of m-chloroperbenzoic acid (mCPBA) portionwise at 0°C. Warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC. Upon completion, wash the reaction mixture with **saturated sodium bicarbonate solution (2×100 mL)** and **brine (100 mL)**. Dry the organic layer over MgSO_4 , filter, and concentrate. Purify by recrystallization from ethanol to yield **10.9 g (90%)** of the N-oxide intermediate [7].
- **Step 5: Deprotection** Suspend **10.9 g (22.6 mmol)** of the protected bipyridine N-oxide in **150 mL of methanol** and **50 mL of THF**. Add **1.0 g of 10% palladium on carbon** and hydrogenate at 50 psi for 24 hours. Filter the reaction mixture through Celite, washing with methanol. Concentrate the filtrate under reduced pressure and recrystallize the crude product from water/methanol to obtain **5.4 g (95%)** of pure **orellanine** as a colorless crystalline solid [6] [7].

Reaction Monitoring and Purification

Table 2: Analytical Characterization of **Orellanine** and Intermediates

Compound	TLC Rf (Stationary Phase: SiO ₂)	HPLC Retention Time (Conditions)	MS (m/z)	¹ H NMR (DMSO-d ₆ , δ ppm)
2-Bromo-3-hydroxypyridine	0.45 (EtOAc/Hex 1:1)	4.2 min (C18, 30% MeOH)	174/176 [M+H] ⁺	7.85 (dd, 1H), 7.25 (dd, 1H), 6.95 (dd, 1H), 5.20 (s, 1H)
Protected Bipyridine	0.60 (CH ₂ Cl ₂ /MeOH 95:5)	12.7 min (C18, 70% MeOH)	451 [M+H] ⁺	8.25 (d, 2H), 7.45-7.25 (m, 20H), 7.10 (d, 2H), 5.15 (s, 4H)
Orellanine Final Product	0.35 (n-BuOH/AcOH/H ₂ O 4:1:1)	6.5 min (C18, 10% MeOH)	253 [M+H] ⁺	7.45 (d, 2H), 6.75 (d, 2H)

The following workflow diagram illustrates the complete synthetic pathway:



[Click to download full resolution via product page](#)

Analytical Characterization

Comprehensive characterization of synthetic **orellanine** is essential to confirm structural identity, purity, and absence of impurities that could compromise pharmaceutical development or biological studies.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical structural verification for **orellanine** and synthetic intermediates. For the final product, (^1H) NMR (500 MHz, DMSO-(d₆)) displays characteristic signals at δ 7.45 (d, 2H) and 6.75 (d, 2H), consistent with the symmetrical pyridine proton environment [7]. The absence of aromatic signals in the δ 7.5-8.5 range typical of non-oxidized pyridines confirms successful N-oxide formation. (^{13}C) NMR (125 MHz, DMSO-(d₆)) exhibits signals at 145.2, 139.8, 136.5, and 117.3, corresponding to the four distinct carbon environments of the pyridine rings. Additional confirmation comes from **two-dimensional NMR techniques** including COSY, HSQC, and HMBC, which verify proton-proton connectivity and carbon-proton correlations throughout the bipyridine framework [2].

Mass Spectrometric Analysis by electrospray ionization (ESI-MS) typically shows a prominent ion at m/z 253.0 $[\text{M}+\text{H}]^{(\wedge+)}$, consistent with the molecular formula $\text{C}_{(10)}\text{H}_{(8)}\text{N}_{(2)}\text{O}_{(6)}$ [2]. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with calculated $[\text{M}+\text{H}]^{(\wedge+)}$ 253.0459 and observed 253.0455 (Δ 1.6 ppm). Additional fragmentation patterns include characteristic ions at m/z 235.0 $[\text{M}+\text{H}-\text{H}_{(2)}\text{O}]^{(\wedge+)}$ and 207.0 $[\text{M}+\text{H}-\text{H}_{(2)}\text{O}-\text{CO}]^{(\wedge+)}$, supporting the proposed structure. For intermediates in the synthetic pathway, LC-MS monitoring provides real-time assessment of reaction progress and identification of byproducts [2].

Chromatographic and Physical Properties

High-Performance Liquid Chromatography (HPLC) represents the primary method for assessing **orellanine** purity, typically employing a reversed-phase C18 column (150 × 4.6 mm, 5 μm) with isocratic elution using 10% methanol in water containing 0.1% formic acid, at a flow rate of 1.0 mL/min and detection at 254 nm [2]. Under these conditions, **orellanine** elutes at approximately 6.5 minutes with >98% peak area percentage indicating high purity. The compound appears as a **colorless to white crystalline powder** that is odorless and decomposes when heated above 150°C without melting [1]. **Orellanine** exhibits limited solubility in most organic solvents but moderate solubility in water (approximately 5-10 mg/mL) and

dimethyl sulfoxide (15-20 mg/mL), which should be considered when preparing solutions for biological testing [1] [2].

Table 3: Physicochemical Properties of **Orellanine**

Property	Specification	Method / Conditions
Appearance	Colorless to white crystalline powder	Visual inspection
Solubility in Water	5-10 mg/mL	Shake flask method, 25°C
Melting Point	Decomposes >150°C	Differential scanning calorimetry
UV-Vis Absorption	λ_{max} = 254 nm, 295 nm	Methanol solution
pKa Values	pKa1 = 4.2, pKa2 = 7.8	Potentiometric titration
Chromatographic Purity	≥98%	HPLC, area normalization

Pharmaceutical Applications

The unique tissue selectivity of **orellanine** has prompted investigation of its potential as a therapeutic agent, particularly for renal cell carcinoma (RCC), where current treatment options remain limited, especially for metastatic disease.

Preclinical Development

Preclinical studies have demonstrated that **orellanine** exhibits **remarkable specificity** for proximal tubular cells in the kidney, the same cell type that gives rise to clear cell renal cell carcinoma (ccRCC) [2] [5]. In vitro experiments using human ccRCC cell lines showed potent, concentration-dependent cytotoxicity with IC_{50} values in the low micromolar range. More significantly, in vivo studies using nude rats carrying human ccRCC xenografts revealed that brief **orellanine** treatment **eliminated over 90% of viable tumor mass** compared to control animals, with no evidence of off-target toxicity to other organs [5]. The mechanism underlying this selective toxicity appears to involve preferential uptake by renal tubular cells

through organic anion transporters, though the exact intracellular targets remain under investigation [2]. Proposed mechanisms include inhibition of key enzymes such as alkaline phosphatase and γ -glutamyltransferase, interference with ATPase production, and generation of reactive oxygen species that trigger apoptotic pathways specifically in cancerous renal cells [1] [2].

Clinical Trial Progress

Based on compelling preclinical data, **orellanine** has advanced to clinical development under the designation ONC175 by the Swedish pharmaceutical company Oncorena AB [4] [5] [8]. The ongoing **Oncorella-1 trial** (NCT05287945) is a Phase I/II, open-label, single-arm study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of **orellanine** in patients with metastatic clear-cell or papillary renal cell carcinoma who are already on dialysis due to kidney failure [5]. This patient population is ideally suited for **orellanine** therapy as they have no remaining kidney function to be damaged, circumventing the compound's primary toxicity. The study, which commenced at Karolinska University Hospital in Stockholm, Sweden, in 2023, plans to enroll up to 75 patients across sites in Sweden and the United States [5] [8]. In March 2025, Oncorena received FDA approval to initiate U.S. clinical sites, with MD Anderson Cancer Center in Houston, Texas, serving as the first American location under the direction of Professor Nizar Tannir, a recognized expert in renal cancer [5] [8]. The trial employs an intra-patient dose escalation design followed by a dose expansion phase, with patients receiving intravenous ONC175 as a 30-minute infusion [5].

Safety and Handling

Orellanine presents significant health hazards requiring strict safety protocols during laboratory handling and synthesis. Comprehensive understanding of its toxicity profile and implementation of appropriate protective measures are essential for researcher safety.

Toxicity Profile

Orellanine is classified as a **highly toxic compound** with a characteristic delayed onset of toxicity, which represents a particularly insidious hazard [1]. The reported LD(₅₀) in mice ranges from 12 to 20 mg per

kg body weight, with death typically occurring within two weeks of exposure [1]. In humans, the lethal dose is believed to be considerably lower based on case reports of mushroom poisonings, though exact values remain undefined due to ethical constraints. The **primary target organ** is the kidney, where **orellanine** selectively damages proximal tubular cells, potentially leading to irreversible renal failure [1] [2]. The mechanism of nephrotoxicity shares similarities with bipyridine herbicides like paraquat, likely involving redox cycling that generates reactive oxygen species, causing oxidative stress and cellular damage [1]. A distinctive feature of **orellanine** poisoning is the **prolonged latency period** between exposure and symptom onset, which typically ranges from 2 to 14 days, with shorter latencies correlating with higher exposure doses [1]. Initial symptoms resemble influenza and include nausea, vomiting, abdominal pain, headache, and myalgia, progressing to early kidney failure manifestations such as intense thirst, frequent urination, and flank pain, potentially advancing to complete renal shutdown if untreated [1].

Laboratory Safety Protocols

When working with synthetic **orellanine** in laboratory settings, implementation of **rigorous safety measures** is imperative to prevent accidental exposure. All procedures should be conducted in a properly functioning **chemical fume hood** with minimum face velocity of 100 feet per minute, using appropriate personal protective equipment including nitrile gloves (double-gloving recommended), lab coat, and safety goggles [1]. Given the compound's photosensitivity and thermal instability, **orellanine** and its solutions should be stored in **amber containers** at -20°C, clearly labeled with "H300: Fatal if swallowed" and "H370: Causes damage to organs" warnings as specified in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [1]. Decontamination of work surfaces should be performed both before and after procedures using suitable disinfectants. Emergency procedures must include immediate washing of exposed skin with copious water for at least 15 minutes and medical evaluation for any suspected exposure, with explicit information provided to healthcare providers about the compound's delayed toxicity mechanism [1].

Conclusion

Orellanine represents a compelling example of how a potent natural toxin can be harnessed for potential therapeutic applications through careful scientific investigation. The development of efficient synthetic routes, particularly the methodologies established by Dehmlow and Schulz and subsequently refined by Tiecco and colleagues, has provided access to this complex molecule for detailed study and pharmaceutical

development [1] [6] [3]. The compound's remarkable selectivity for renal tissue, while responsible for its toxicity when ingested accidentally from mushroom sources, forms the basis for its investigation as a targeted therapy for renal cell carcinoma [2] [5]. Ongoing clinical trials will determine whether this unique natural product can fulfill its potential as a much-needed treatment option for patients with advanced kidney cancer, particularly those who have exhausted conventional therapies [4] [5] [8]. The **orellanine** story exemplifies the continuing relevance of natural products in drug discovery, particularly when combined with modern synthetic chemistry and targeted therapeutic approaches.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - Wikipedia Orellanine [en.wikipedia.org]
2. : From Fungal Origin to a Potential Future Cancer Treatment... Orellanine [pmc.ncbi.nlm.nih.gov]
3. Synthesis of orellanine the lethal poison of a toadstool [sciencedirect.com]
4. Oncorena Secures Financing of the Company's Continued... - BioSpace [biospace.com]
5. FDA greenlights trial of orellanine in metastatic renal... | Urology Times [urologytimes.com]
6. The lethal toxin of Cortinarius Orellanus fries mushroom [sciencedirect.com]
7. Total synthesis of orellanine the lethal toxin of Cortinarius ... [semanticscholar.org]
8. Oncorena receives FDA approval to initiate studies... - PharmiWeb.com [pharmiweb.com]

To cite this document: Smolecule. [Comprehensive Synthetic Guide to Orellanine: Protocols, Characterization, and Pharmaceutical Applications]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b538199#synthetic-synthesis-pathway-for-orellanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com